Cas no 10342-07-1 (H-ARG(NO2)-OBZL P-TOSYLATE)

H-ARG(NO2)-OBZL P-TOSYLATE Chemical and Physical Properties
Names and Identifiers
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- H-ARG(NO2)-OBZL P-TOSYLATE
- N-OMEGA-NITRO-L-ARGININE BENZYL ESTER 4-TOLUENESULFONATE SALT
- N-OMEGA-NITRO-L-ARGININE BENZYL ESTER P-TOLUENESULFONATE SALT
- NG-NITRO-L-ARGININE BENZYL ESTER MONOTOSYLATE
- N-G-NITRO-L-ARGININE BENZYL ESTER P-TOSYLATE
- NG-NITRO-L-ARGININE BENZYL ESTER TOSYLATE
- H-ARG(NO2)-OBZL TOS
- H-ARG(NO2)-OBZL TOS-OH
- H-Arg(NO2)-Obzl.p-tosylate
- H-Arg(NO2)-OBzl.Tos
- H-Arg(NO2)-OBzl·TOS ] N-ω-Nitro-L-arginine benzyl ester
- H-Arg(NO2)-OBzl·TOS]
- N-Ω-NITRO-L-ARGININE BENZYL ESTER
- ARG(NO2)-OBZL TOS
- ARGININE(NO2)-OBZL P-TOSYLATE
- H-Arg(NO2)-OBzl ditosylate
- H-Arg(NO2)-OBzl*2Tos
- H-Arg(NO2)-OBzl*2TsOH
- NG-nitroarginine benzyl ester
- REF DUPL: H-Arg(NO2)-OBzl TOS
- MFCD00083444
- 10342-07-1
- H-Arg(NO2)-OBzl.TOS]
- N-?-Nitro-L-argininebenzylester
- H-Arg(NO2)-OBzl p-tosylate salt
- AKOS015842540
- NomegaNitro-L-arginine benzyl ester p-toluenesulfonate salt, >=95% (TLC)
- benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid
- (S)-benzyl 2-amino-5-(3-nitroguanidino)pentanoate 4-methylbenzenesulfonate
- H-Arg(no2)-obzl tosoh
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- Inchi: InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
- InChI Key: DUIFZPVSNBDNLZ-MERQFXBCSA-N
- SMILES: O=N([O-])NC(=N)NCCC[C@H](N)C(=O)OCC1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(O)=O
Computed Properties
- Exact Mass: 481.16300
- Monoisotopic Mass: 481.16311939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 597
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 211Ų
Experimental Properties
- PSA: 208.80000
- LogP: 4.57050
H-ARG(NO2)-OBZL P-TOSYLATE Security Information
H-ARG(NO2)-OBZL P-TOSYLATE Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
H-ARG(NO2)-OBZL P-TOSYLATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB476427-5g |
H-Arg(NO2)-OBzl p-tosylate salt, 98%; . |
10342-07-1 | 98% | 5g |
€154.50 | 2024-08-03 | |
abcr | AB476427-25g |
H-Arg(NO2)-OBzl p-tosylate salt, 98%; . |
10342-07-1 | 98% | 25g |
€466.50 | 2024-08-03 |
H-ARG(NO2)-OBZL P-TOSYLATE Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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3. Book reviews
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on H-ARG(NO2)-OBZL P-TOSYLATE
Comprehensive Overview of H-ARG(NO2)-OBZL P-TOSYLATE (CAS No. 10342-07-1): Properties, Applications, and Research Insights
H-ARG(NO2)-OBZL P-TOSYLATE (CAS No. 10342-07-1) is a specialized peptide derivative widely utilized in biochemical and pharmaceutical research. This compound, featuring a nitro-arginine (NO2-Arg) moiety and a para-tosylate (P-Tosylate) protective group, plays a pivotal role in peptide synthesis and enzyme inhibition studies. Its unique structure makes it valuable for investigating post-translational modifications and signal transduction pathways, aligning with current trends in precision medicine and drug discovery.
The growing interest in nitro-arginine derivatives like H-ARG(NO2)-OBZL P-TOSYLATE stems from their applications in studying nitric oxide (NO) metabolism, a hot topic in cardiovascular and neurological research. Researchers frequently search for "NO2-Arg peptide applications" or "para-tosylate protection in synthesis", reflecting the compound's relevance in bioconjugation and proteomics. Its stability under acidic conditions also makes it a preferred choice for solid-phase peptide synthesis (SPPS), a technique dominating modern peptide drug development.
From a molecular perspective, the P-Tosylate group enhances the compound's solubility in organic solvents, facilitating its use in cross-coupling reactions—a key area in green chemistry innovations. Analytical techniques such as HPLC and mass spectrometry confirm its high purity (>98%), addressing the demand for reproducible research reagents. Recent publications highlight its utility in designing enzyme inhibitors targeting arginase and NO synthase, enzymes implicated in immune regulation and vascular homeostasis.
In the context of personalized therapeutics, H-ARG(NO2)-OBZL P-TOSYLATE serves as a building block for modified peptides with enhanced bioavailability—a frequent search query like "peptide modifications for drug delivery". Its compatibility with Fmoc/tBu strategies allows seamless integration into automated peptide synthesizers, meeting the needs of high-throughput screening (HTS) platforms. Furthermore, its role in redox biology studies aligns with trending topics such as oxidative stress biomarkers and aging research.
Quality control protocols for CAS 10342-07-1 emphasize chiral purity and low endotoxin levels, critical for in vivo studies. The compound's MSDS data confirms compliance with ISO 9001 standards, addressing safety concerns raised in searches like "non-hazardous peptide reagents". As the pharmaceutical industry shifts toward peptide-based biologics, demand for such high-purity intermediates continues to rise, particularly in oncotherapy and metabolic disorder research.
Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the NO2-Arg group's reactivity. This aligns with the surge in searches for "peptide-derived imaging agents". Additionally, its protecting group chemistry enables selective deprotection—a technique explored in click chemistry and biomaterial engineering. These multidisciplinary uses position H-ARG(NO2)-OBZL P-TOSYLATE as a versatile tool in both academic and industrial R&D settings.
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